Osbond acid

Catalog No.
S630956
CAS No.
25182-74-5
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osbond acid

CAS Number

25182-74-5

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

Array

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

The exact mass of the compound Osbond acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. It belongs to the ontological category of docosapentaenoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]. However, this does not mean our product can be used or applied in the same or a similar way.

Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid) is a 22-carbon omega-6 polyunsaturated fatty acid (22:5n-6) that serves as a critical analytical standard and specialized synthetic precursor. In commercial and research procurement, it is primarily sourced to establish precise chromatographic retention indices for lipidomics, where it acts as the definitive biomarker for functional docosahexaenoic acid (DHA) deficiency. Because it is the direct omega-6 elongation and desaturation product of arachidonic acid, Osbond acid is also procured by synthetic chemists as a competitive substrate to generate novel lipoxygenase-mediated lipid mediators, offering distinct structural pathways compared to mainstream omega-3 precursors .

Procuring a generic 'docosapentaenoic acid' (DPA) or substituting Osbond acid with its omega-3 regioisomer, clupanodonic acid (22:5n-3), critically compromises analytical and biological workflows. Mammalian desaturases cannot interconvert omega-3 and omega-6 fatty acids; therefore, clupanodonic acid cannot substitute for Osbond acid in cell culture or in vivo models studying omega-6 pathways[1]. Analytically, Osbond acid and clupanodonic acid are isobaric (m/z 330.25) and indistinguishable by low-resolution mass spectrometry. They require exact, isomer-specific reference standards to resolve their distinct chromatographic retention times. Furthermore, only the omega-6 isomer (Osbond acid) exhibits the inverse compensatory relationship with DHA required to calculate the diagnostic Osbond:DHA ratio [2].

Chromatographic Differentiation from Isobaric Omega-3 DPA

Osbond acid (22:5n-6) and clupanodonic acid (22:5n-3) are isobaric regioisomers (m/z 330.25) that cannot be distinguished by mass alone. In GC-MS analysis using polar columns (e.g., DB-225MS or SLB-IL111), the position of the double bond relative to the methyl terminus dictates retention behavior. Osbond acid, as an n-6 polyunsaturated fatty acid, consistently elutes earlier than its n-3 counterpart [1]. Procurement of the exact Osbond acid standard is strictly required to establish precise retention time indices for complex biological matrices.

Evidence DimensionChromatographic elution order (GC-MS)
Target Compound DataOsbond acid (n-6 DPA) elutes earlier
Comparator Or BaselineClupanodonic acid (n-3 DPA) elutes later
Quantified DifferenceDistinct baseline resolution based strictly on n-6 vs n-3 double bond placement
ConditionsGC-MS FAME analysis using polar capillary columns (e.g., DB-225MS)

Analytical laboratories must procure this specific isomer to calibrate retention times, as mass spectrometry cannot resolve these isobaric compounds without chromatographic separation.

Quantification of the Diagnostic Osbond:DHA Ratio

In mammalian lipid metabolism, Osbond acid acts as the primary compensatory lipid during docosahexaenoic acid (DHA) deficiency. Studies of non-alcoholic fatty liver disease (NAFLD) and neonatal development demonstrate that as DHA levels fall, hepatic and plasma Osbond acid concentrations rise proportionally [1]. The resulting Osbond:DHA ratio is the definitive quantitative marker of functional DHA deficiency. Using a generic DPA standard obscures this ratio, as omega-3 DPA does not exhibit this inverse compensatory relationship.

Evidence DimensionCompensatory upregulation during DHA deficiency
Target Compound DataOsbond acid (22:5n-6) increases significantly
Comparator Or BaselineClupanodonic acid (22:5n-3) (Remains stable or decreases)
Quantified DifferenceInverse correlation with DHA is strictly limited to the n-6 isomer
ConditionsIn vivo lipidomic profiling (e.g., hepatic or neonatal CNS tissue)

Nutritional and clinical researchers must procure Osbond acid to accurately quantify the Osbond:DHA ratio, the gold-standard metric for functional DHA deficiency.

Substrate Specificity for Novel Docosanoid Synthesis

Osbond acid shares the cis,cis-1,4-pentadiene structural motif with DHA, making it a competitive substrate for 15-lipoxygenase. However, unlike DHA which yields Neuroprotectin D1 (NPD1), Osbond acid is metabolized into distinct omega-6 docosanoids, such as 17S-hydroxydocosapentaenoic acid and unique dihydroxylated docosatrienes [1]. Synthetic chemists must procure Osbond acid rather than DHA or arachidonic acid to access this specific class of non-natural neuroprotectin analogues.

Evidence DimensionLipoxygenase enzymatic product profile
Target Compound DataYields 17S-hydroxy-DPA and novel n-6 docosatrienes
Comparator Or BaselineDHA (Yields standard Neuroprotectin D1)
Quantified DifferenceDivergent downstream lipid mediator structures despite shared enzymatic pathways
Conditions15-lipoxygenase in vitro assays and total synthesis of NPD1 analogues

Procurement of Osbond acid provides synthetic chemists with the exact structural precursor needed to generate proprietary omega-6 derived neuroprotectin analogues.

Lipidomic Standard for Infant Formula Quality Control

Used to accurately quantify the Osbond:DHA ratio in neonatal nutrition studies, ensuring formulas meet functional DHA sufficiency standards [1].

Biomarker Profiling in Hepatology (NAFLD)

Procured for LC-MS/GC-MS panels to detect elevated hepatic Osbond acid levels, a hallmark of non-alcoholic fatty liver disease and functional DHA depletion [1].

Starting Material for Specialized Lipid Mediators

Utilized by synthetic chemists to generate omega-6 derived neuroprotectin analogues (e.g., dihydroxylated docosatrienes) for inflammation and neuroprotection research [2].

Physical Description

Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 Da

Monoisotopic Mass

330.255880323 Da

Heavy Atom Count

24

UNII

7S686LQT6T

Other CAS

25182-74-5
25448-00-4

Wikipedia

Osbond acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Last modified: 08-15-2023
1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).

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